2-hydroxy-N-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
2-hydroxy-N-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the sulfonamide group. One common method involves the condensation of appropriate starting materials under controlled conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-hydroxy-N-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N-(4-methoxyphenyl)-2-phenylacetamide
- 4-hydroxy-N-(2-methoxyphenyl)benzamide
- N-(4-hydroxyphenyl)-2-methylbenzamide
Uniqueness
Compared to similar compounds, 2-hydroxy-N-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its pyrimidine ring and sulfonamide group make it particularly interesting for research in medicinal chemistry and drug development.
Properties
Molecular Formula |
C12H13N3O5S |
---|---|
Molecular Weight |
311.32 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C12H13N3O5S/c1-7-10(11(16)14-12(17)13-7)21(18,19)15-8-3-5-9(20-2)6-4-8/h3-6,15H,1-2H3,(H2,13,14,16,17) |
InChI Key |
UXCLDPXDMGLFQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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